(1-Phenyl-1H-pyrazol-4-YL)methanethiol

Description

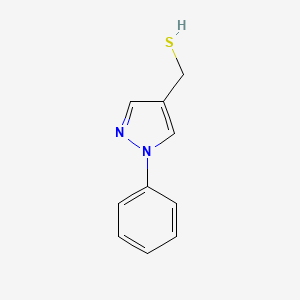

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-phenylpyrazol-4-yl)methanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h1-7,13H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORFPTGYXGQEGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 Phenyl 1h Pyrazol 4 Yl Methanethiol

Established Synthetic Pathways for Pyrazole-Thiol Derivatives

The traditional synthesis of pyrazole-thiol derivatives can be conceptually divided into two main parts: the formation of the pyrazole (B372694) nucleus and the incorporation of the thiol group. A plausible and established route to (1-Phenyl-1H-pyrazol-4-YL)methanethiol involves the initial synthesis of a 1-phenyl-1H-pyrazole-4-carbaldehyde intermediate, which is then reduced to the corresponding alcohol and subsequently converted to the target thiol.

Cyclocondensation Approaches for Pyrazole Ring Formation

The most common and classic method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine. ias.ac.in To obtain a 1-phenyl-1H-pyrazole, phenylhydrazine is the required reagent. The substitution pattern on the final pyrazole ring is determined by the choice of the β-dicarbonyl compound. For the synthesis of a 4-substituted pyrazole, a dicarbonyl compound with a substituent at the 2-position is often employed.

Another widely used cyclocondensation approach involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. This reaction typically proceeds through a Michael addition followed by intramolecular cyclization and dehydration to form the pyrazole ring.

A key intermediate for the synthesis of this compound is 1-phenyl-1H-pyrazole-4-carbaldehyde. This can be synthesized via the Vilsmeier-Haack reaction, which formylates the pyrazole ring at the 4-position. The starting 1-phenyl-1H-pyrazole can be prepared through the cyclocondensation of 1,1,3,3-tetramethoxypropane with phenylhydrazine. The subsequent Vilsmeier-Haack reaction using a mixture of phosphoryl chloride (POCl3) and dimethylformamide (DMF) introduces the formyl group at the C4 position of the pyrazole ring. libretexts.orgresearchgate.net

Cycloaddition Strategies in Pyrazole Synthesis

1,3-dipolar cycloaddition reactions offer another powerful tool for the construction of the pyrazole ring. This approach typically involves the reaction of a nitrile imine with an alkyne. For the synthesis of a 1-phenyl-1H-pyrazole derivative, a nitrile imine bearing a phenyl group on the nitrogen atom would be required. The regioselectivity of the cycloaddition is a key consideration in this methodology. acs.orgnih.gov

The Huisgen [3+2] cycloaddition between a sydnone and an alkyne is another effective method for pyrazole synthesis. This reaction provides a regioselective route to polysubstituted pyrazoles. rsc.org

General Methods for C-S Bond Formation and Thiol Moiety Incorporation

Once the 1-phenyl-1H-pyrazole-4-carbaldehyde intermediate is obtained, a two-step sequence is typically employed to introduce the methanethiol (B179389) group.

First, the aldehyde is reduced to the corresponding alcohol, (1-phenyl-1H-pyrazol-4-yl)methanol. This reduction can be readily achieved using standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.

The second step involves the conversion of the alcohol to the thiol. Several methods are available for this transformation:

Via a Tosylate Intermediate: The alcohol can be converted to a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270). The resulting tosylate can then be displaced by a sulfur nucleophile. A common method involves reaction with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the thiol. ias.ac.inlibretexts.orgresearchgate.netsemanticscholar.org Alternatively, sodium hydrosulfide (NaSH) can be used as the sulfur nucleophile to displace the tosylate. libretexts.org

Mitsunobu Reaction: The Mitsunobu reaction allows for the direct conversion of an alcohol to a thioester using a thiol acid (e.g., thioacetic acid) in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govmissouri.eduorganic-chemistry.org The resulting thioester can then be hydrolyzed to afford the desired thiol.

Using Lawesson's Reagent: Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a thionating agent that can directly convert alcohols to thiols in a one-pot reaction. researchgate.netacs.orgrsc.orgsemanticscholar.org However, this reaction can sometimes lead to the formation of dehydration byproducts.

Below is a data table summarizing these general methods for C-S bond formation from an alcohol intermediate.

| Method | Reagents | Intermediate | Final Step | Reference |

| Tosylation/Thiourea | 1. p-TsCl, Pyridine2. Thiourea | Isothiouronium salt | Basic Hydrolysis | ias.ac.inlibretexts.orgresearchgate.netsemanticscholar.org |

| Tosylation/Hydrosulfide | 1. p-TsCl, Pyridine2. NaSH | - | Direct displacement | libretexts.org |

| Mitsunobu Reaction | Thioacetic acid, PPh₃, DEAD/DIAD | Thioester | Basic Hydrolysis | nih.govmissouri.eduorganic-chemistry.org |

| Lawesson's Reagent | Lawesson's Reagent | - | Direct Conversion | researchgate.netacs.orgrsc.orgsemanticscholar.org |

Novel and Sustainable Approaches in this compound Synthesis

More recent synthetic strategies focus on improving efficiency, atom economy, and sustainability. These include multicomponent reactions and transition-metal catalyzed routes.

Multicomponent Reactions (MCRs) for Pyrazole-Thiol Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, offer a highly efficient route to complex molecules. missouri.edusemanticscholar.orgrsc.org While a direct MCR for this compound is not explicitly reported, MCRs that generate highly functionalized pyrazoles are well-established. ias.ac.in For instance, a three-component reaction of a 1,3-dicarbonyl compound, phenylhydrazine, and a suitable C1 synthon could potentially construct the 1-phenyl-1H-pyrazole core with a precursor to the methanethiol group at the 4-position.

Transition-Metal Catalyzed Synthetic Routes

Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including pyrazoles. jove.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have been utilized for the synthesis of substituted 1-phenyl-1H-pyrazoles. missouri.edu

Furthermore, transition-metal-catalyzed C-H functionalization offers a direct approach to introduce substituents onto the pyrazole ring, avoiding the need for pre-functionalized starting materials. jove.com While direct C-H thiomethylation of a 1-phenyl-1H-pyrazole at the 4-position is a challenging transformation, the development of new catalytic systems may enable such a direct route in the future.

The following table provides a summary of the key synthetic approaches discussed.

| Approach | Key Features | Starting Materials (Examples) | Key Intermediates |

| Cyclocondensation (Knorr) | Classic, versatile pyrazole synthesis. | 1,3-Dicarbonyl compound, Phenylhydrazine | Substituted 1-phenyl-1H-pyrazole |

| Cyclocondensation (Vilsmeier-Haack) | Formylation of pre-formed pyrazole ring. | 1-Phenyl-1H-pyrazole, POCl₃, DMF | 1-Phenyl-1H-pyrazole-4-carbaldehyde |

| 1,3-Dipolar Cycloaddition | Convergent synthesis of pyrazole ring. | Nitrile imine, Alkyne | Substituted 1-phenyl-1H-pyrazole |

| Multicomponent Reactions | High efficiency and atom economy. | 1,3-Dicarbonyl, Phenylhydrazine, etc. | Functionalized 1-phenyl-1H-pyrazole |

| Transition-Metal Catalysis | C-H functionalization, cross-coupling. | 1-Phenyl-1H-pyrazole, Coupling partners | Functionalized 1-phenyl-1H-pyrazole |

Metal-Free Catalysis and Oxidative Sulfenylation Methods

The synthesis of sulfur-containing pyrazoles, including precursors to this compound, has increasingly moved towards more sustainable, metal-free catalytic systems. A prominent strategy in this domain is the direct C-H functionalization of the pyrazole ring via oxidative sulfenylation.

One such advanced method involves a two-component, metal-free catalytic system using biomimetic flavin and iodine for the oxidative sulfenylation of pyrazoles with thiols. acs.orgnih.govacs.org This approach is noted for its mild and environmentally friendly conditions, utilizing air or molecular oxygen as the terminal oxidant and generating water as the sole byproduct. acs.orgnih.gov For the synthesis of a C4-thiolated pyrazole, this method would likely involve the reaction of 1-phenyl-1H-pyrazole with a suitable thiol in the presence of the flavin-iodine catalyst. The reaction proceeds through the generation of a disulfide intermediate, leading to the formation of a C4-thioether derivative of the 1-phenyl-pyrazole core. acs.org Subsequent cleavage of the S-R bond would be required to yield the target methanethiol.

Another significant metal-free approach utilizes iodine-mediated oxidative C–N bond formation in a one-pot synthesis. This protocol allows for the construction of di-, tri-, and tetrasubstituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazines without the need to isolate less stable hydrazone intermediates. acs.org An extension of this iodine-catalyzed methodology facilitates a three-component [3+2] annulation followed by in situ C(sp²)-H sulfenylation. acs.org This allows for the direct synthesis of C4-sulfenylated pyrazoles from readily accessible starting materials like β-ketonitriles, arylhydrazines, and aryl sulfonyl hydrazides, forming one C–S and two C–N bonds in a single operation. acs.org

These metal-free methods offer significant advantages, including reduced cost, lower toxicity, and operational simplicity, making them highly attractive for modern organic synthesis.

Table 1: Comparison of Metal-Free Sulfenylation Methods

| Method | Catalyst System | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| Aerobic Oxidative Sulfenylation | Biomimetic Flavin / Iodine | Air or O₂ | Mild conditions, eco-friendly, water as byproduct. | acs.orgnih.govacs.org |

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including the pyrazole core of this compound. scilit.commdpi.com This approach offers substantial benefits over traditional batch methods, such as enhanced safety profiles, improved reaction control, greater scalability, and higher efficiency. scilit.commdpi.comgalchimia.com

For the synthesis of the 1-phenyl-pyrazole scaffold, a two-step continuous-flow process can be employed. This typically involves the initial condensation of a starting material, such as an acetophenone, with dimethylformamide dimethyl acetal (DMADMF) to form an enaminone intermediate. This intermediate is then directly reacted with a phenylhydrazine solution in a second reactor to generate the desired 1-phenyl-pyrazole derivative. galchimia.com This tandem, high-yielding method is amenable to a wide range of substrates. galchimia.com

The key advantages of applying flow chemistry to pyrazole synthesis include:

Enhanced Safety: Handling potentially hazardous intermediates or reagents is safer in the small, contained volumes of a flow reactor. scilit.com

Improved Control: Precise control over parameters like temperature, pressure, and residence time leads to better reproducibility and selectivity. mdpi.com

Scalability: Production can be easily scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors. mdpi.com

Efficiency: Reactions are often faster, and the integration of synthesis and purification steps can streamline the entire process. galchimia.com

A continuous-flow setup for pyrazole synthesis might involve pumping solutions of the starting materials through heated coils or microreactors, with the subsequent addition of the hydrazine to form the pyrazole ring in-line. galchimia.com While the direct synthesis of this compound in a flow system has not been specifically detailed, the synthesis of its core pyrazole structure is well-established, providing a clear pathway for its potential production using this technology. rsc.orgrsc.org

Regioselectivity and Stereoselectivity Control in the Synthesis of this compound

The synthesis of this compound requires precise control over regioselectivity to ensure the placement of the methanethiol group at the C4 position of the pyrazole ring. Stereoselectivity is not a factor for the final achiral product, but regiochemical control is paramount.

Traditional methods for pyrazole synthesis, such as the Knorr condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, often suffer from poor regioselectivity, yielding mixtures of isomeric products. ingentaconnect.comacs.org To overcome this, modern synthetic strategies have been developed that offer high levels of regiocontrol.

Key Regioselective Strategies:

Cycloaddition Reactions: 1,3-dipolar cycloadditions are a powerful tool for constructing the pyrazole ring with defined regiochemistry. ingentaconnect.comorganic-chemistry.org For instance, the reaction of a diazo compound with an appropriately substituted alkyne or alkene can lead to a specific pyrazole isomer. A base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides pyrazoles with excellent regioselectivity under mild conditions. nih.gov

Reactions of Hydrazones: An efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes demonstrates complete regioselectivity. organic-chemistry.org This method avoids the formation of regioisomeric mixtures commonly seen in other approaches.

Directed C-H Functionalization: An alternative to constructing the ring with the desired substitution pattern is the direct and regioselective functionalization of a pre-formed 1-phenyl-1H-pyrazole ring. The electrophilic nature of oxidative sulfenylation methods, for example, can be directed to the C4 position based on the electronic properties of the N-phenyl pyrazole substrate. acs.org

The choice of synthetic route dictates the strategy for regiochemical control. Building the ring from acyclic precursors requires careful selection of starting materials to ensure the desired connectivity, while post-synthesis modification relies on the inherent reactivity patterns of the 1-phenyl-1H-pyrazole core.

Table 2: Regioselective Pyrazole Synthesis Methods

| Method | Starting Materials | Regioselectivity | Reference |

|---|---|---|---|

| Modified Knorr Synthesis | 1,3-Dicarbonyl Surrogates (e.g., β-enaminones) + Hydrazines | High | ingentaconnect.com |

| Tosylhydrazone Cyclization | N-Alkylated Tosylhydrazones + Terminal Alkynes | Complete | organic-chemistry.org |

| Dipolar Cycloaddition | Sydnones + 2-Alkynyl-1,3-dithianes | Excellent | nih.gov |

Synthetic Challenges and Emerging Directions for Accessing this compound

Despite advances in pyrazole chemistry, the synthesis of this compound presents specific challenges, while new methodologies offer promising future directions.

Synthetic Challenges:

Thiol Group Sensitivity: The methanethiol (-CH₂SH) functional group is susceptible to oxidation, readily dimerizing to form a disulfide. This necessitates the use of inert atmospheres, degassing of solvents, and potentially the use of protecting group strategies throughout the synthesis and purification stages to preserve the free thiol.

Multi-Step Synthesis: The direct, one-step introduction of a methanethiol group onto the pyrazole C4 position is not straightforward. Synthesis typically requires a multi-step sequence, such as the formylation or carboxylation of the C4 position, followed by conversion to the corresponding thiol. For example, a 1-phenyl-1H-pyrazole-4-carbaldehyde precursor could be subjected to reduction and subsequent sulfurization.

Regiocontrol in Functionalization: While several methods provide high regioselectivity, achieving exclusive C4 functionalization can still be challenging. Competing reactions at the C3 or C5 positions can occur, leading to isomeric impurities that complicate purification.

Emerging Directions:

Late-Stage C-H Functionalization: A major goal in modern synthesis is the development of methods for late-stage functionalization, which would allow for the direct conversion of a C-H bond on the 1-phenyl-1H-pyrazole core into the desired C-CH₂SH group. While direct C-H methanethiolation is still a nascent field, continued development in C-H activation and photoredox catalysis may provide future solutions. organic-chemistry.org

Advanced Catalysis: The development of novel metal-free or earth-abundant metal catalysts for C-S bond formation continues to be a key research area. beilstein-journals.orgthieme-connect.com Future catalysts may offer even milder conditions, broader functional group tolerance, and more direct routes to the target molecule, avoiding multi-step sequences.

Overcoming the existing challenges through these emerging directions will be crucial for the development of more efficient, scalable, and sustainable syntheses of this compound.

Advanced Spectroscopic and Analytical Characterization of 1 Phenyl 1h Pyrazol 4 Yl Methanethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional (2D) techniques, a complete structural assignment of (1-Phenyl-1H-pyrazol-4-YL)methanethiol can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides detailed information about the proton environment within a molecule, including the number of different types of protons, their chemical shifts, and their coupling interactions. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to the phenyl, pyrazole (B372694), methylene (B1212753), and thiol protons.

The protons of the phenyl group are expected to appear in the aromatic region (δ 7.2-7.8 ppm). The protons at the ortho positions (H-2'/H-6') are typically found further downfield compared to the meta (H-3'/H-5') and para (H-4') protons due to the electronic effects of the pyrazole ring. The pyrazole ring itself contributes two singlets for its protons at the C-3 and C-5 positions.

A key feature would be the methylene protons (-CH₂-SH), which are expected to appear as a doublet due to coupling with the thiol proton. The thiol proton (-SH) itself would likely appear as a triplet. The exact chemical shifts can be estimated by comparing with the analogous compound, (1-phenyl-1H-pyrazol-4-yl)methanol. The replacement of the electronegative oxygen with a less electronegative sulfur atom would cause an upfield shift (to a lower ppm value) for the adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (pyrazole) | ~7.9 | Singlet | - |

| H-5 (pyrazole) | ~7.7 | Singlet | - |

| H-2', H-6' (phenyl) | ~7.7 | Multiplet | - |

| H-3', H-5' (phenyl) | ~7.5 | Multiplet | - |

| H-4' (phenyl) | ~7.3 | Multiplet | - |

| -CH₂- | ~3.7 | Doublet | ~7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for each carbon atom in the phenyl and pyrazole rings, as well as for the methylene carbon. The chemical shifts provide insight into the electronic environment of each carbon.

The carbons of the phenyl ring typically resonate between δ 120-140 ppm. The pyrazole ring carbons will have characteristic shifts, with the carbon attached to the phenyl group (C-1') appearing around δ 140 ppm. Similar to the ¹H NMR, the chemical shift of the methylene carbon (-CH₂-SH) will be influenced by the attached sulfur atom. Compared to its methanol (B129727) analog (-CH₂-OH), which would appear around δ 55-60 ppm, the methylene carbon in the thiol derivative is expected to be shifted upfield to approximately δ 20-30 ppm due to the lower electronegativity of sulfur.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' (phenyl) | ~140 |

| C-2', C-6' (phenyl) | ~120 |

| C-3', C-5' (phenyl) | ~129 |

| C-4' (phenyl) | ~127 |

| C-3 (pyrazole) | ~141 |

| C-4 (pyrazole) | ~120 |

| C-5 (pyrazole) | ~130 |

Advanced Two-Dimensional (2D) NMR Techniques

To confirm the assignments made from 1D NMR spectra and to fully elucidate the molecular structure, various 2D NMR experiments are employed. nih.govipb.ptresearchgate.netnih.govmdpi.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include those between the adjacent protons on the phenyl ring and, most diagnostically, the cross-peak between the methylene (-CH₂) protons and the thiol (-SH) proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the chemical shifts of each protonated carbon, such as linking the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity of the different fragments of the molecule. For instance, HMBC would show correlations from the methylene protons to the C-4 and C-5 carbons of the pyrazole ring, confirming the attachment point of the methanethiol (B179389) group. Correlations from the pyrazole protons (H-3 and H-5) to the phenyl carbons would also be observed.

Table 3: Predicted 2D NMR Correlations for this compound

| Experiment | Key Expected Correlations |

|---|---|

| COSY | -CH₂- / -SH; H-2'/H-3'; H-3'/H-4' |

| HSQC | H-3/C-3; H-5/C-5; H-phenyl/C-phenyl; -CH₂-/-CH₂- |

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural confirmation. researchgate.netrsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of this compound. The theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared with the experimental value to confirm its composition.

Molecular Formula: C₁₀H₁₀N₂S

Calculated Exact Mass ([M+H]⁺): 191.0637 g/mol

Confirmation of this exact mass would provide strong evidence for the presence of one sulfur atom and two nitrogen atoms, consistent with the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. nih.govchromforum.orgechemi.comresearchgate.netnih.gov For a compound like this compound, GC-MS analysis would provide its retention time and a mass spectrum corresponding to its electron ionization (EI) fragmentation pattern. Thiols can sometimes exhibit poor chromatographic behavior due to their reactivity, but derivatization can be employed to improve analysis if necessary. nih.govnih.gov

The fragmentation pattern is highly dependent on the molecular structure. For this compound, the fragmentation is expected to be initiated at several key sites: the pyrazole ring, the C-S bond, and the benzylic C-C bond.

Key expected fragmentation pathways include:

Loss of the thiol group: Cleavage of the C-S bond could lead to the loss of an ·SH radical, resulting in a prominent fragment ion.

Pyrazole ring fragmentation: Pyrazole rings are known to fragment via the loss of N₂ or HCN, leading to characteristic fragment ions. researchgate.netrsc.orgresearchgate.net

Benzylic cleavage: Cleavage of the bond between the pyrazole ring and the methylene group would generate a stable pyrazolyl cation.

Phenyl cation: A fragment corresponding to the phenyl cation (m/z 77) is also commonly observed.

Table 4: Predicted Key Mass Fragments for this compound in EI-MS

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 190 | [M]⁺ | Molecular Ion |

| 157 | [M - SH]⁺ | α-cleavage, loss of thiol radical |

| 117 | [C₇H₅N₂]⁺ | Cleavage of the CH₂-S bond |

| 91 | [C₆H₅N]⁺ | Pyrazole ring fragmentation (loss of HCN) |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the characterization of pyrazole derivatives, including this compound. This hybrid method combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry, making it invaluable for identifying the compound, elucidating its structure, and quantifying its presence in complex mixtures. nih.govresearchgate.net

In a typical LC-MS analysis, the compound is first passed through an HPLC column, often a reversed-phase column like a C18, to separate it from impurities or other components. acs.org The separated analyte then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). The mass analyzer then separates the resulting ions based on their mass-to-charge (m/z) ratio. For this compound, a high-resolution mass spectrometer (HRMS) can determine the accurate mass of the molecular ion, such as [M+H]⁺, confirming its elemental composition. acs.org

Tandem mass spectrometry (MS/MS) provides deeper structural insights through fragmentation analysis. The molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern of pyrazole derivatives is influenced by the nature and position of substituents on the ring. researchgate.net Key fragmentation pathways for pyrazoles often involve the cleavage of the pyrazole ring itself or the loss of substituents. researchgate.netresearchgate.net For this compound, expected fragmentation would include the loss of the thiol group (-SH), the methanethiol group (-CH₂SH), and cleavages related to the phenyl and pyrazole rings.

The table below outlines potential key fragmentation patterns for this compound based on common fragmentation behaviors of pyrazole compounds. researchgate.net

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Identity |

| [M+H]⁺ | Varies | H₂S | Loss of hydrogen sulfide (B99878) |

| [M+H]⁺ | Varies | CH₃S• | Loss of thiomethyl radical |

| [M+H]⁺ | Varies | C₆H₅• | Loss of phenyl radical |

| [M+H]⁺ | Varies | HCN | Cleavage of the pyrazole ring |

| [M+H]⁺ | Varies | N₂ | Cleavage of the pyrazole ring |

This table is illustrative and actual fragmentation would require experimental verification.

LC-MS methods are crucial not only for structural confirmation but also in pharmacokinetic studies to trace the compound and its metabolites in biological matrices. nih.gov The sensitivity and selectivity of techniques like LC-QTOF/MS allow for the detection and quantification of the parent drug and its biotransformation products at very low concentrations. nih.govnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying the various functional groups within the molecule. The IR spectrum of a related compound, 1-phenyl-1H-pyrazole, shows characteristic bands for the phenyl and pyrazole moieties. nist.gov For this compound, the spectrum would be a composite of vibrations from the N-phenyl group, the substituted pyrazole ring, the methylene bridge, and the thiol group.

Key expected vibrational frequencies include:

Aromatic C-H stretching: These vibrations from the phenyl ring and the pyrazole ring typically appear in the region of 3100-3000 cm⁻¹. researchgate.net

Aliphatic C-H stretching: The methylene (-CH₂-) group would exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range.

S-H stretching: The thiol group's stretching vibration is a key identifier, though it is often weak, appearing in the 2600-2550 cm⁻¹ region.

C=C and C=N stretching: Aromatic ring stretching from both the phenyl and pyrazole rings occurs in the 1625–1430 cm⁻¹ region. researchgate.netnih.govderpharmachemica.com

C-N stretching: This vibration is typically observed between 1307 and 1246 cm⁻¹. nih.gov

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic rings provide information on the substitution pattern and are found in the 1300-675 cm⁻¹ range. derpharmachemica.com

C-S stretching: This vibration is generally weak and appears in the 700-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR. While IR is sensitive to polar functional groups, Raman is more sensitive to non-polar, symmetric vibrations. For this compound, the S-H and C-S stretching bands, which are weak in the IR spectrum, may produce stronger signals in the Raman spectrum. Likewise, the symmetric breathing vibrations of the aromatic rings are typically prominent in Raman spectra.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| C-H Stretch (Aromatic) | Phenyl, Pyrazole | 3100 - 3000 | Medium-Weak | Strong |

| C-H Stretch (Aliphatic) | -CH₂- | 2950 - 2850 | Medium | Medium |

| S-H Stretch | -SH (Thiol) | 2600 - 2550 | Weak | Strong |

| C=C / C=N Stretch | Phenyl, Pyrazole | 1625 - 1430 | Strong-Medium | Strong-Medium |

| C-N Stretch | Pyrazole Ring | 1310 - 1240 | Medium | Medium |

| C-S Stretch | -CH₂-S- | 700 - 600 | Weak | Strong |

Other Advanced Spectroscopic Methodologies (e.g., Electron Paramagnetic Resonance)

Beyond the core techniques of NMR, MS, and vibrational spectroscopy, other advanced methodologies can be applied to probe specific electronic properties of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. As this compound is a diamagnetic molecule with all electrons paired in its ground state, it is EPR-silent. However, EPR spectroscopy would become a critical tool for studying its radical forms or its complexes with paramagnetic metal ions. For instance, if the compound undergoes oxidation to form a thiyl radical (RS•) or is part of a coordination complex with a transition metal like copper(II) or iron(III), EPR could provide detailed information about the electronic structure and the environment of the unpaired electron.

Electron Transmission Spectroscopy (ETS): To investigate the electron-accepting properties of the molecule, Electron Transmission Spectroscopy (ETS) can be employed. This technique measures the efficiency of electron scattering by gas-phase molecules as a function of electron energy. Sharp features in the spectrum indicate the formation of temporary negative ions, or resonances. For pyrazole itself, shape resonances have been detected at energies of 1.87 eV and higher, corresponding to the capture of an electron into unoccupied π* molecular orbitals. aps.org Such studies on this compound could provide fundamental insights into its ability to accept electrons, a property relevant to its potential role in biochemical redox processes. aps.org

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the synthesis and quality control of this compound, enabling its isolation from reaction mixtures and the accurate assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for larger-scale purification. orientjchem.orgrsc.org A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent mixture (e.g., hexane/ethyl acetate). The separation of the desired product from starting materials and byproducts is visualized under UV light or with a chemical stain. rsc.org

Column Chromatography: For the preparative isolation and purification of the compound, column chromatography is the standard method. mdpi.commdpi.com The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent system (eluent), often determined from prior TLC analysis, is passed through the column. rsc.org Components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, allowing for the collection of the pure compound in fractions.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier analytical technique for determining the purity of the final compound with high resolution and accuracy. A reversed-phase HPLC method, using a C18 column with a mobile phase such as a water/methanol or water/acetonitrile gradient, is commonly employed for pyrazole derivatives. acs.org Detection is typically performed with a UV detector, often at a wavelength like 254 nm where the aromatic rings absorb strongly. acs.org A pure sample of this compound would appear as a single, sharp peak in the chromatogram. Quantitative analysis can establish the purity level, which for final compounds is often required to be ≥95%. acs.org Furthermore, advanced HPLC techniques using chiral stationary phases can be used to separate enantiomers if a chiral center is present in a derivative. acs.orgacs.org

The table below summarizes the application of these chromatographic methods.

| Technique | Stationary Phase | Typical Mobile Phase | Primary Application |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate (B1210297) | Reaction monitoring, solvent system selection |

| Column Chromatography | Silica Gel (100-200 mesh) | Hexane/Ethyl Acetate | Preparative isolation and purification |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Water/Methanol or Acetonitrile | High-resolution purity assessment, quantitative analysis |

Computational and Theoretical Investigations of 1 Phenyl 1h Pyrazol 4 Yl Methanethiol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of molecular properties. researchgate.net For pyrazole (B372694) derivatives, these methods elucidate the distribution of electrons and energy levels within the molecule, which are key determinants of its chemical behavior. eurasianjournals.com

Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational chemistry for studying organic molecules. DFT, particularly using hybrid functionals like B3LYP, has proven effective for pyrazole derivatives by providing a balance between computational cost and accuracy. researchgate.netnih.gov Ab initio methods, while often more computationally intensive, offer high levels of theory for precise calculations. researchgate.net These methods are used to optimize the molecular geometry, determining the most stable arrangement of atoms in three-dimensional space. nih.gov From the optimized geometry, key parameters such as bond lengths and angles can be calculated. For pyrazole ring systems, DFT calculations have shown excellent agreement with experimental data derived from techniques like X-ray crystallography. nih.gov

Below is a table of typical bond lengths for a 1-phenyl-pyrazole ring system, calculated using DFT methods, which are expected to be similar for (1-Phenyl-1H-pyrazol-4-YL)methanethiol.

| Bond | Typical Calculated Bond Length (Å) |

| N1–N2 | 1.37-1.38 |

| N2–C3 | 1.30-1.38 |

| C3–C4 | 1.40-1.45 |

| C4–C5 | 1.38-1.42 |

| C5–N1 | 1.35-1.39 |

| N1–C(Phenyl) | 1.42-1.44 |

| C4–C(Methanethiol) | 1.49-1.51 |

| C(Methanethiol)–S | 1.80-1.85 |

| S–H | 1.33-1.35 |

Data compiled from representative calculations on similar pyrazole structures. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. nih.gov The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential, indicating sensitivity towards electrophilic attack. nih.govirjweb.com Conversely, the LUMO represents the ability to accept an electron, and its energy is linked to the electron affinity, defining the molecule's response to nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In studies of phenyl-pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the adjacent phenyl ring, while the LUMO can be distributed across the entire π-system. nih.govnih.gov The presence of the methanethiol (B179389) group is expected to influence these orbitals, with the sulfur atom's lone pairs contributing to the HOMO.

| Parameter | Description | Typical Calculated Value (eV) for Phenyl-Pyrazoles |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; electron-donating ability. | -5.8 to -6.4 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; electron-accepting ability. | -0.9 to -2.8 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 3.0 to 5.2 |

Values are representative of various substituted phenyl-pyrazole derivatives. nih.govnih.gov

The distribution of electron density in a molecule dictates its electrostatic potential, which is a key factor in intermolecular interactions. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution on the molecular surface. researchgate.net MEP maps use a color scale to indicate different regions of electrostatic potential: red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. researchgate.net

For this compound, MEP analysis would likely show:

Negative Potential (Red/Yellow): Concentrated around the two nitrogen atoms of the pyrazole ring and the sulfur atom of the thiol group due to their high electronegativity and lone pairs of electrons. These are the primary sites for hydrogen bonding and interaction with electrophiles. researchgate.netresearchgate.net

Positive Potential (Blue): Located around the hydrogen atoms, particularly the acidic proton of the thiol group (S-H) and the hydrogens on the aromatic rings. physchemres.org

This charge distribution is critical for predicting how the molecule will interact with biological targets or other reagents. researchgate.net

Computational methods can accurately predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which aids in the characterization of novel compounds. researchgate.net DFT calculations are widely used to compute vibrational frequencies and NMR chemical shifts. researchgate.netacs.org

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. researchgate.net For this compound, key predicted vibrational modes would include:

S-H Stretch: A characteristically weak band around 2550-2600 cm⁻¹. mdpi.com

C-S Stretch: Found in the 600-800 cm⁻¹ region. rsc.org

Aromatic C-H Stretch: Typically above 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations from the pyrazole and phenyl rings in the 1400-1600 cm⁻¹ range. derpharmachemica.com Comparing calculated spectra with experimental data helps confirm the molecule's structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov Theoretical calculations can help assign specific peaks in an experimental spectrum to the corresponding nuclei in the molecule. For this compound, calculations would predict the chemical shifts for the distinct protons and carbons of the phenyl ring, the pyrazole ring, and the methylene (B1212753) (-CH₂-) group. nih.gov

| Spectroscopic Data | Typical Predicted Range for Related Structures |

| IR Frequencies (cm⁻¹) | |

| ν(S-H) | 2550 - 2600 |

| ν(Aromatic C-H) | 3050 - 3150 |

| ν(C=N / C=C) | 1400 - 1600 |

| ¹H NMR Shifts (ppm) | |

| H (S-H) | 1.2 - 1.8 |

| H (-CH₂-) | 3.5 - 4.0 |

| H (Pyrazole Ring) | 7.5 - 8.5 |

| H (Phenyl Ring) | 7.2 - 7.8 |

| ¹³C NMR Shifts (ppm) | |

| C (-CH₂-) | 20 - 30 |

| C (Pyrazole Ring) | 110 - 150 |

| C (Phenyl Ring) | 120 - 140 |

Values are estimations based on typical data for thiols and phenyl-pyrazole derivatives. rsc.orgnih.gov

Conformational Analysis and Tautomerism Studies

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. For this compound, rotations around the N1-C(Phenyl) and C4-C(Methanethiol) bonds can lead to various conformers with different energies. Computational methods can map the potential energy surface to identify the most stable (lowest energy) conformer. researchgate.net

Furthermore, pyrazole derivatives containing a thiol group can potentially exhibit thione-thiol tautomerism. jocpr.com Tautomers are isomers that readily interconvert, typically through the migration of a proton. In this case, the thiol form (-C-SH) could potentially exist in equilibrium with a thione form (>C=S). Computational studies can calculate the relative energies and thermodynamic stabilities of these tautomeric forms in different environments (gas phase or in solution). nih.govresearchgate.net For many related heterocyclic thiols, the thiol form is found to be more stable, but this can be influenced by substitution and solvent effects. nih.gov

Mechanistic Insights through Computational Modeling of Reaction Pathways

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. researchgate.net By modeling the transition states and intermediates along a reaction coordinate, researchers can determine activation energies and reaction kinetics. researchgate.net While specific reactions involving this compound are not widely reported, computational studies have extensively investigated the formation of the pyrazole ring itself. nih.gov

The most common synthesis of pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine. mdpi.com Computational modeling of this reaction helps to:

Identify the key intermediates, such as hydrazones. rsc.org

Determine the transition state structures for the cyclization and subsequent dehydration steps.

Explain the regioselectivity of the reaction when using unsymmetrical starting materials. These theoretical investigations provide a detailed, step-by-step understanding of how the heterocyclic core of the molecule is formed. researchgate.net

Transition State Characterization

Information regarding the characterization of transition states for reactions involving this compound is not available in published literature. This type of analysis would typically involve computational methods to identify the specific high-energy structures that exist transiently between reactants and products in a chemical reaction.

Reaction Energetics and Kinetic Predictions

Detailed data on reaction energetics, such as activation energies and reaction enthalpies, for this compound are not documented. Kinetic predictions, which are derived from these energetic calculations, are consequently also unavailable.

Solvent Effects on Molecular and Electronic Properties

There are no specific studies detailing the influence of different solvents on the molecular structure, stability, or electronic properties (such as the HOMO-LUMO gap) of this compound.

Intermolecular Interactions and Self-Association Phenomena

Research into the non-covalent interactions, such as hydrogen bonding or π-stacking, that govern the self-association of this compound has not been published. Such studies are crucial for understanding the compound's physical properties in solid or liquid states.

Chemical Reactivity and Mechanistic Studies Involving 1 Phenyl 1h Pyrazol 4 Yl Methanethiol

Reactions at the Thiol Moiety

The thiol group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. These characteristics are central to the reactivity of (1-Phenyl-1H-pyrazol-4-YL)methanethiol.

Oxidation Reactions of the Thiol Group

The sulfur atom in the thiol moiety of this compound exists in its lowest oxidation state and is readily oxidized. The nature of the final product is dependent on the strength of the oxidizing agent and the reaction conditions employed. Mild oxidation typically leads to the formation of a disulfide, while stronger oxidizing agents can further oxidize the sulfur to form sulfinic or sulfonic acids. For instance, controlled oxidation, often with agents like iodine or exposure to atmospheric oxygen, facilitates the dimerization of the molecule to yield the corresponding disulfide. More vigorous oxidation with reagents such as hydrogen peroxide or potassium permanganate can lead to the formation of (1-phenyl-1H-pyrazol-4-yl)methanesulfonic acid.

Nucleophilic Reactions Involving the Thiol Functionality

The thiol group can be deprotonated by a base to form a thiolate anion (S⁻). This anion is a potent nucleophile, capable of reacting with a wide range of electrophiles. A common reaction is S-alkylation, where the thiolate attacks an alkyl halide in a nucleophilic substitution reaction (typically SN2) to form a thioether. This reaction provides a straightforward method for introducing various alkyl groups onto the sulfur atom, thereby modifying the steric and electronic properties of the molecule.

Formation and Reduction of Disulfide Bonds

The formation of a disulfide bond from two molecules of this compound is a key oxidative coupling reaction. This process is often catalyzed in vivo by enzymes but can be achieved in the laboratory through air oxidation or the use of mild oxidants. The mechanism typically involves the formation of a thiolate ion which then acts as a nucleophile, attacking the neutral sulfur atom of a second thiol molecule to form the disulfide bridge. nih.gov

Conversely, the disulfide bond can be readily cleaved back to the constituent thiols through reduction. This process, known as thiol-disulfide exchange, is crucial in biological systems and synthetic chemistry. Common laboratory reducing agents for this transformation include other thiols like dithiothreitol (DTT) or 2-mercaptoethanol. The mechanism involves the nucleophilic attack of the reducing thiol on one of the sulfur atoms of the disulfide bond, leading to a series of exchange reactions that ultimately release the two original thiol molecules.

Table 1: Summary of Reactions at the Thiol Moiety

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Mild Oxidation | Air (O₂), Iodine (I₂) | Disulfide |

| Strong Oxidation | Hydrogen Peroxide (H₂O₂), KMnO₄ | Sulfonic Acid |

| Nucleophilic Substitution | Base (e.g., NaOH), Alkyl Halide (R-X) | Thioether |

| Disulfide Reduction | Dithiothreitol (DTT), 2-Mercaptoethanol | Thiol |

Reactivity of the Pyrazole (B372694) Ring System

The 1-phenyl-1H-pyrazole core is an aromatic heterocycle, and its reactivity is characteristic of electron-rich aromatic systems. rrbdavc.orgglobalresearchonline.net The presence of two nitrogen atoms influences the electron density distribution within the ring, directing the outcome of substitution reactions.

Electrophilic Aromatic Substitution Preferences (e.g., at C-4)

The pyrazole ring readily undergoes electrophilic aromatic substitution (EAS), such as halogenation, nitration, and formylation. globalresearchonline.netnih.gov Due to the electronic nature of the heterocyclic ring, these substitutions occur with high regioselectivity, preferentially at the C-4 position. rrbdavc.orgglobalresearchonline.netnih.govresearchgate.net

Mechanistic studies and computational analysis reveal that electrophilic attack at the C-4 position proceeds through a more stable cationic intermediate (arenium ion) compared to attacks at the C-3 or C-5 positions. rrbdavc.org Attack at C-3 or C-5 would place a positive charge adjacent to the electronegative pyridine-like nitrogen atom (N-2), resulting in a highly unstable and energetically unfavorable intermediate. rrbdavc.org A notable example of this reactivity is the Vilsmeier-Haack reaction or the Duff reaction, which are commonly used to introduce a formyl group at the C-4 position of 1-phenyl-1H-pyrazoles with high yields. researchgate.netnih.gov

Nucleophilic Attack Regioselectivity (e.g., at C-3 and C-5)

As an electron-rich aromatic system, the pyrazole ring is generally resistant to nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to decrease the electron density and activate it towards nucleophilic attack. When such reactions do occur, the regioselectivity is directed towards the C-3 and C-5 positions. nih.govresearchgate.net These positions are rendered more electrophilic due to their proximity to the electronegative nitrogen atoms. The introduction of substituents that can stabilize a negative charge (e.g., nitro or cyano groups) can facilitate nucleophilic attack at these positions.

Table 2: Regioselectivity of the 1-Phenyl-1H-pyrazole Ring

| Reaction Type | Preferred Position(s) | Rationale |

|---|---|---|

| Electrophilic Attack | C-4 | Formation of the most stable cationic intermediate. |

| Nucleophilic Attack | C-3 and C-5 | Positions are more electron-deficient due to adjacent nitrogen atoms. |

Directed C-H Functionalization Reactions

There is no available research data on the use of this compound in directed C-H functionalization reactions.

Detailed Mechanistic Investigations of Key Transformations

No detailed mechanistic investigations for key transformations involving this compound have been published.

Elucidation of Reaction Intermediates

There is no information available regarding the elucidation of reaction intermediates in transformations involving this compound.

Catalytic Roles and Mechanisms in Reactions of this compound

The catalytic roles and mechanisms of this compound in chemical reactions have not been reported in the scientific literature.

Functionalization and Derivatization Strategies for 1 Phenyl 1h Pyrazol 4 Yl Methanethiol

Chemical Modifications at the Thiol Group

The thiol (-SH) group is a versatile functional handle, amenable to a wide range of chemical transformations. Its nucleophilic nature allows for alkylation, while the sulfur atom itself can be oxidized to various states or participate in disulfide bond formation.

Synthesis of Thioether Derivatives

The conversion of the thiol group in (1-Phenyl-1H-pyrazol-4-YL)methanethiol to a thioether is a fundamental derivatization strategy. This is typically achieved via S-alkylation, a robust and high-yielding nucleophilic substitution reaction. The process generally involves the deprotonation of the thiol by a suitable base to form a more nucleophilic thiolate anion. This anion then reacts with an electrophilic alkylating agent, such as an alkyl halide or tosylate, to form the corresponding thioether.

The general reaction scheme is as follows:

Deprotonation: The thiol is treated with a base (e.g., sodium hydride, potassium carbonate, or a tertiary amine) in an appropriate solvent (e.g., tetrahydrofuran, acetone, or dimethylformamide) to generate the thiolate.

Nucleophilic Attack: The alkylating agent (R-X, where X is a leaving group like Br, I, or OTs) is added to the reaction mixture, and the thiolate displaces the leaving group to form the new carbon-sulfur bond.

This method allows for the introduction of a wide variety of alkyl and functionalized alkyl groups.

Table 1: Representative S-Alkylation Reactions for Thioether Synthesis

| Alkylating Agent (R-X) | Base / Solvent | Product (Thioether) |

|---|---|---|

| Methyl iodide (CH₃I) | K₂CO₃ / Acetone | (1-Phenyl-1H-pyrazol-4-YL)methyl methyl sulfide (B99878) |

| Benzyl bromide (BnBr) | NaH / THF | Benzyl (1-phenyl-1H-pyrazol-4-YL)methyl sulfide |

| Ethyl bromoacetate | Et₃N / DCM | Ethyl 2-(((1-phenyl-1H-pyrazol-4-YL)methyl)thio)acetate |

| Propargyl bromide | K₂CO₃ / DMF | (1-Phenyl-1H-pyrazol-4-YL)methyl prop-2-yn-1-yl sulfide |

Sulfenylation and Related Sulfur-Containing Functionalizations

Sulfenylation of this compound involves the formation of a bond between its sulfur atom and an electrophilic sulfur species, leading primarily to unsymmetrical disulfides. A common strategy for this transformation is the in-situ generation of a sulfenyl halide from the thiol, which then reacts with a different thiol. For instance, the thiol can be reacted with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), or a reagent like 1-chlorobenzotriazole, to form a reactive sulfenyl chloride intermediate. zsmu.edu.uaorganic-chemistry.org This intermediate is not isolated but is immediately trapped by a second, different thiol to yield the unsymmetrical disulfide. organic-chemistry.orgnih.gov

This two-step, one-pot procedure is highly effective for creating diverse disulfide structures. organic-chemistry.org

Step 1: Formation of Sulfenyl Intermediate this compound + Electrophilic Halogenating Agent (e.g., NCS) → [(1-Phenyl-1H-pyrazol-4-YL)methanesulfenyl chloride]

Step 2: Reaction with a Second Thiol [(1-Phenyl-1H-pyrazol-4-YL)methanesulfenyl chloride] + R'-SH → (1-Phenyl-1H-pyrazol-4-YL)methyl R' disulfide

Alternatively, sulfenamides can be synthesized by reacting the thiol with an aminating agent, establishing a sulfur-nitrogen bond.

Table 2: Synthesis of Disulfide and Sulfenamide Derivatives

| Reagent 1 | Reagent 2 | Product Type | Example Product Name |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Ethanethiol | Unsymmetrical Disulfide | Ethyl (1-phenyl-1H-pyrazol-4-YL)methyl disulfide |

| 1-Chlorobenzotriazole | Thiophenol | Unsymmetrical Disulfide | (1-Phenyl-1H-pyrazol-4-YL)methyl phenyl disulfide |

| Sulfuryl chloride (SO₂Cl₂) | 2-Mercaptoethanol | Unsymmetrical Disulfide | 2-(((1-Phenyl-1H-pyrazol-4-YL)methyl)disulfanyl)ethan-1-ol |

| Chloramine-T | - | Sulfenamide Derivative | N-((1-Phenyl-1H-pyrazol-4-YL)methyl)sulfenyl-4-methylbenzenesulfonamide |

Derivatization to Sulfoxides, Sulfones, and Sulfonic Acid Analogues

The sulfur atom in the thiol and its thioether derivatives can be oxidized to higher oxidation states, yielding sulfoxides, sulfones, and sulfonic acids. This functionalization significantly alters the polarity, hydrogen bonding capability, and steric profile of the molecule.

Direct oxidation of this compound with a controlled amount of a mild oxidizing agent, such as hydrogen peroxide, can proceed in a stepwise manner. The initial product is the corresponding sulfenic acid, which is typically unstable. Further oxidation yields the more stable sulfinic acid, and ultimately the sulfonic acid.

For the thioether derivatives synthesized in section 6.1.1, selective oxidation is readily achievable.

Sulfoxide Synthesis: Treatment of a thioether with one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures typically yields the corresponding sulfoxide.

Sulfone Synthesis: Using an excess (typically two or more equivalents) of the oxidizing agent and/or more forcing conditions (e.g., higher temperatures) drives the oxidation further to produce the sulfone.

The pyrazole (B372694) ring is generally stable under these oxidative conditions.

Table 3: Oxidation Products from Thiol and Thioether Derivatives

| Starting Material | Oxidizing Agent (Equivalents) | Conditions | Major Product |

|---|---|---|---|

| This compound | H₂O₂ (excess) | Acetic Acid, Heat | (1-Phenyl-1H-pyrazol-4-YL)methanesulfonic acid |

| (1-Phenyl-1H-pyrazol-4-YL)methyl methyl sulfide | m-CPBA (1 eq.) | DCM, 0 °C | (1-Phenyl-1H-pyrazol-4-YL)methyl methyl sulfoxide |

| (1-Phenyl-1H-pyrazol-4-YL)methyl methyl sulfide | H₂O₂ (≥2 eq.) | Acetic Acid, Heat | (1-Phenyl-1H-pyrazol-4-YL)methyl methyl sulfone |

| Benzyl (1-phenyl-1H-pyrazol-4-YL)methyl sulfide | Oxone® (2.2 eq.) | MeOH/H₂O | Benzyl (1-phenyl-1H-pyrazol-4-YL)methyl sulfone |

Functionalization of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The existing substituents at the N1 (phenyl) and C4 (methanethiol) positions direct the regiochemical outcome of these reactions.

Halogenation and Pseudohalogenation Methods

Electrophilic aromatic substitution on the pyrazole ring is a common method for its functionalization. While unsubstituted pyrazoles are typically halogenated at the C4 position, the presence of a substituent at this position in this compound directs the reaction to other available carbons on the ring. imperial.ac.uk In 1,4-disubstituted pyrazoles, electrophilic attack generally occurs at the C5 position, which is activated by the pyrrole-like nitrogen at N1. nih.gov

Standard halogenating agents can be employed for this purpose:

Bromination: N-Bromosuccinimide (NBS) in a solvent like chloroform (B151607) or acetonitrile.

Chlorination: N-Chlorosuccinimide (NCS) in an appropriate solvent.

Iodination: N-Iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent.

Pseudohalogenation, such as thiocyanation, can also be achieved at the C5 position using reagents like ammonium (B1175870) thiocyanate (B1210189) in the presence of an oxidant.

Table 4: Halogenation and Pseudohalogenation of the Pyrazole Ring

| Reagent | Solvent | Expected Product |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile | (5-Bromo-1-phenyl-1H-pyrazol-4-YL)methanethiol |

| N-Chlorosuccinimide (NCS) | Chloroform | (5-Chloro-1-phenyl-1H-pyrazol-4-YL)methanethiol |

| N-Iodosuccinimide (NIS) | DMF | (5-Iodo-1-phenyl-1H-pyrazol-4-YL)methanethiol |

| NH₄SCN / PhICl₂ | Toluene | (5-Thiocyanato-1-phenyl-1H-pyrazol-4-YL)methanethiol |

Alkylation and Arylation Strategies

Direct C-H functionalization provides a powerful and atom-economical route to introduce new carbon-carbon bonds onto the pyrazole ring. For 1,4-disubstituted pyrazoles, these reactions are anticipated to occur regioselectively at the C5 position.

Arylation: Transition metal-catalyzed C-H arylation is a well-established method. Palladium or copper catalysts are commonly used to couple the pyrazole ring with aryl halides or their equivalents. mdpi.com For instance, a palladium(II) acetate (B1210297) catalyst with a suitable ligand can mediate the direct arylation of the C5-H bond with an aryl iodide or bromide in the presence of a base. researchgate.net

Alkylation: Direct C-H alkylation of pyrazoles is less common than arylation but can be achieved under specific conditions, often involving radical pathways or pre-functionalization. A more conventional approach involves a two-step sequence: halogenation of the C5 position as described in section 6.2.1, followed by a transition metal-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi, or Stille coupling) with an appropriate organometallic alkyl reagent.

Table 5: C-H Arylation Strategies for the Pyrazole Ring

| Arylating Agent | Catalyst / Ligand | Base | Expected Product |

|---|---|---|---|

| 4-Iodotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | (1-Phenyl-5-(p-tolyl)-1H-pyrazol-4-YL)methanethiol |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | (1,5-Diphenyl-1H-pyrazol-4-YL)methanethiol |

| Iodobenzene | CuI / 1,10-Phenanthroline | Cs₂CO₃ | (1,5-Diphenyl-1H-pyrazol-4-YL)methanethiol |

| 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ | CsF | (5-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanethiol |

Introduction of Other Heteroatoms and Functional Groups

The methanethiol (B179389) moiety at the C-4 position of the 1-phenyl-1H-pyrazole ring is the primary site for functionalization. Standard thiol chemistry can be employed to introduce a range of heteroatoms and functional groups, thereby modulating the compound's physicochemical properties.

Oxidation of the Thiol Group: The sulfur atom in the thiol group is susceptible to oxidation, leading to the introduction of oxygen atoms. Mild oxidation typically yields the corresponding disulfide, bis(1-phenyl-1H-pyrazol-4-yl)methyl disulfide. More vigorous oxidation can lead to the formation of sulfinic acids and ultimately sulfonic acids, significantly increasing the polarity and acidity of the molecule. nih.gov The enzymatic oxidation of methanethiol to produce hydrogen sulfide has also been studied, suggesting potential biotransformation pathways. frontiersin.org

S-Alkylation and S-Acylation: The thiol proton is acidic and can be readily removed by a base to form a thiolate anion. This potent nucleophile can react with various electrophiles. S-alkylation with alkyl halides introduces new carbon chains, while S-acylation with acyl chlorides or anhydrides yields thioesters. These reactions are fundamental for building more complex molecular architectures from the parent thiol.

Introduction of Selenium: The synthesis of selenium-containing pyrazoles has been achieved through electrophilic selenocyanation of the pyrazole C-4 position using reagents like KSeCN and an oxidant. mdpi.com This approach suggests a viable pathway for creating selenium analogs of this compound. The resulting 4-selenocyanated pyrazole can be further transformed, for instance, into selenomethyl (–CH2SeMe) or triselenofluoromethyl (–CH2SeCF3) derivatives, thereby introducing both selenium and fluorine into the molecule.

Thiocyanation: The C-4 position of pyrazoles can undergo electrophilic thiocyanation. mdpi.com This process, often mediated by reagents like ammonium thiocyanate and an oxidizing agent, introduces a –SCN group. This group serves as a versatile handle for further transformations, including conversion to the thiol itself or reaction with nucleophiles.

The table below summarizes key functionalization strategies for the pyrazole-thiol scaffold.

| Reaction Type | Reagents | Functional Group Introduced | Product Type |

| Oxidation | Mild Oxidant (e.g., I2, H2O2) | Disulfide (-S-S-) | Dimer |

| Oxidation | Strong Oxidant (e.g., KMnO4) | Sulfonic Acid (-SO3H) | Sulfonic Acid |

| S-Alkylation | Alkyl Halide (R-X), Base | Thioether (-S-R) | Thioether |

| S-Acylation | Acyl Halide (RCO-Cl), Base | Thioester (-S-CO-R) | Thioester |

| Thiocyanation | NH4SCN, Oxidant | Thiocyanate (-SCN) | Thiocyanated Pyrazole |

| Selenocyanation | KSeCN, Oxidant | Selenocyanate (-SeCN) | Selenocyanated Pyrazole |

Synthesis of Fused Heterocyclic Systems Utilizing the Pyrazole-Thiol Core

The this compound scaffold is a valuable building block for the synthesis of polycyclic heterocyclic systems. The inherent reactivity of the thiol group, combined with the aromatic pyrazole ring, allows for a variety of cyclocondensation reactions to form fused rings. beilstein-journals.orgnih.govresearchgate.netmdpi.com

Pyrazolo-Thiadiazines: The pyrazole-thiol core can be used to construct fused six-membered rings containing sulfur and nitrogen. For instance, multicomponent reactions involving a pyrazole precursor, a thiol source, and other reagents can lead to the formation of thiadiazine moieties fused to the pyrazole ring. beilstein-journals.orgnih.gov Cyclocondensation reactions are a primary method for achieving such fused systems. beilstein-journals.orgnih.govresearchgate.netmdpi.com

Pyrazolo-Thiazoles: The methanethiol group, or a derivative thereof, can react with α-halocarbonyl compounds in a Hantzsch-type synthesis to form a thiazole (B1198619) ring fused to the pyrazole core. This involves the reaction of the sulfur nucleophile with the electrophilic carbon of the α-halocarbonyl, followed by cyclization and dehydration.

Pyrazolo-Pyridines and Pyrazolo-Pyrimidines: While direct cyclization using the thiol is less common for these systems, the methanethiol group can be used as a precursor. For example, the methylene (B1212753) group adjacent to the sulfur can be functionalized or activated. Subsequent condensation with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of a fused pyridine (B92270) ring. tubitak.gov.tr Similarly, reaction with appropriate three-carbon units can yield fused pyrimidine (B1678525) systems. The synthesis of pyrazolo[3,4-d]pyridazines from pyrazole precursors highlights the utility of functional groups at the C-4 position in building fused six-membered rings. tubitak.gov.tr

The table below outlines potential fused heterocyclic systems derived from the pyrazole-thiol core.

| Fused System | General Precursors | Reaction Type |

| Pyrazolo[4,3-e] beilstein-journals.orgresearchgate.netthiazine | This compound, Formaldehyde, Amine | Mannich-type cyclization |

| Pyrazolo[3,4-d]thiazole | This compound derivative, α-Halocarbonyl | Hantzsch thiazole synthesis |

| Pyrazolo[3,4-b]pyridine | Activated pyrazole-4-methanethiol derivative, 1,3-Dicarbonyl compound | Condensation/Cyclization |

| Pyrazolo[3,4-d]pyrimidine | Activated pyrazole-4-methanethiol derivative, Formamide or similar | Cyclocondensation |

| Pyrazolo[3,4-d]pyridazine | Pyrazole-4-yl precursor, Hydrazonoyl halide, Hydrazine hydrate | Cyclocondensation |

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The (1-Phenyl-1H-pyrazol-4-YL)methanethiol scaffold is a valuable building block in organic synthesis. The pyrazole (B372694) core is a robust heterocyclic system, and the methanethiol (B179389) group (-CH₂SH) at the 4-position offers a highly reactive site for various chemical transformations. The sulfur atom can readily participate in nucleophilic substitution reactions, oxidation, and metal-catalyzed cross-coupling reactions, allowing for its elaboration into more complex structures.

For instance, the thiol group is a precursor to thioethers, disulfides, and sulfoxides, each with distinct chemical properties and applications. A notable synthetic route involves the C–H/S–H coupling of pyrazoles with thiophenols, which yields diverse amino pyrazole thioether derivatives through an electrochemical, atom-efficient approach. acs.org Furthermore, pyrazoles containing sulfur atoms are known to possess interesting biological activities and are used as drugs. nih.gov

The synthesis of related structures, such as those derived from 1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrates the utility of this core structure in building larger molecules. For example, this aldehyde is a key intermediate in the synthesis of compounds with potential photochromic or pharmacological properties. mdpi.comresearchgate.net The conversion of such aldehydes or related functional groups to the methanethiol moiety provides a gateway to a different class of derivatives, expanding the molecular complexity achievable from this pyrazole core. The synthesis of pyrazol-4-thiols from 4-iodopyrazoles has been achieved through a copper-catalyzed C-S exchange, showcasing a practical method for introducing the thiol functionality. researchgate.net

Ligand Design in Coordination Chemistry and Catalysis

Pyrazole-based structures have long been employed in coordination chemistry due to their versatile binding modes. researchgate.net The this compound molecule is particularly interesting as a ligand because it contains multiple potential donor sites: the two nitrogen atoms of the pyrazole ring and the sulfur atom of the methanethiol group. This multi-dentate character allows it to form stable complexes, known as chelates, with a wide range of metal ions. researchgate.netpen2print.org

The combination of a "soft" sulfur donor and "hard" nitrogen donors makes it a hemilabile ligand, which can be beneficial in catalysis. The pyrazole ring can bind to a metal center, while the thiol or thioether arm can reversibly associate or dissociate, opening up a coordination site for substrate activation. The chelation ability of ligands containing both a pyrazole ring's imine moiety and a sulfur atom has been confirmed to form stable five-membered rings with d-block metals. ajgreenchem.comajgreenchem.com

The flexible design of pyrazole ligands, facilitated by straightforward synthesis and N-functionalization, has led to a diversity of metal complexes used in homogeneous catalysis and materials chemistry. nih.gov

Applications in Metal-Catalyzed Organic Reactions

Metal complexes derived from pyrazole-containing ligands have shown significant catalytic activity in various organic transformations. nih.gov While specific studies on this compound are not extensively documented, the behavior of analogous pyrazole-based ligands provides strong evidence for its potential.

For example, titanium isopropoxide, when combined with pyrazole ligands, shows greatly enhanced catalytic activity for the ring-opening polymerization of L-lactide. rsc.org This suggests that a titanium complex of this compound could be a potent catalyst. Similarly, palladium complexes with pyrazole-carbonitrile ligands have been used for synthesis under ultrasonic irradiation. acs.org The sulfur atom in the methanethiol group could further modulate the electronic properties and stability of such catalysts, potentially leading to improved performance.

The functional groups present in pyrazoline derivatives, such as imine and thiocarbamoyl moieties, are known to impart strong activity for their use in biological systems and as catalysts. ajgreenchem.com

Contributions to Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. The development of effective chiral ligands is critical to this field. mdpi.com Pyrazole-based scaffolds are attractive candidates for the design of new chiral ligands.

While this compound itself is achiral, it can be modified to create a chiral ligand. Chirality can be introduced by:

Appending a chiral group: A chiral substituent could be added to the phenyl ring or attached via the thiol group.

Creating a stereocenter: The methylene (B1212753) bridge could be substituted to create a chiral center.

Forming a chiral-at-metal complex: The geometry of the ligand around a metal center can induce chirality.

Chiral-at-metal iridium(III) complexes have been shown to catalyze asymmetric transfer hydrogenation of ketones in the presence of protic pyrazoles, where the pyrazole additive is crucial for high enantioselectivity. nih.gov This highlights the potential for pyrazole-containing ligands to play a key role in the development of new asymmetric catalytic systems.

Utilization as Scaffolds for Novel Functional Materials

The ability of this compound to act as a bridging ligand between metal centers makes it a promising building block for the construction of coordination polymers and other functional materials. nih.gov Coordination polymers are extended networks of metal ions linked by organic ligands, and their properties (e.g., porosity, magnetism, luminescence) can be tuned by changing the metal or the ligand.

Pyrazolone-based ligands have been used to create metal complexes with interesting photophysical properties. researchgate.net The incorporation of a sulfur donor in this compound could lead to materials with unique electronic properties or affinity for heavy metals. The self-assembly of pyrazole-derived complexes through hydrogen bonding can lead to the formation of 1D and 2D supramolecular architectures. nih.gov The thiol group offers an additional site for directing such interactions or for post-synthetic modification of the resulting material.

Bioisosteric Design Principles in Chemical Modification and Analog Generation

In medicinal chemistry, bioisosterism is a strategy used to design new compounds by replacing a functional group in a known active molecule with another group that has similar physical or chemical properties. This is often done to improve potency, selectivity, or pharmacokinetic properties. The pyrazole ring is a well-established bioisostere for other aromatic systems and amide groups. Its derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antidepressant effects. nih.govnih.gov

The 1-phenyl-1H-pyrazol-4-yl core is found in numerous biologically active molecules. For example, derivatives have been developed as inhibitors of the mPGES-1 enzyme for anti-inflammatory applications nih.gov and as positive allosteric modulators for the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov In one notable case, a pyrazole scaffold was used to develop a highly selective and orally bioavailable inhibitor of p38 MAP kinase. nih.gov

The methanethiol group can also be considered in bioisosteric replacement, for instance, substituting a hydroxyl or amine group to alter properties like hydrogen bonding capacity, lipophilicity, and metal-binding affinity within a biological target. Therefore, this compound represents a valuable scaffold for generating novel analogs of existing drugs or bioactive compounds, allowing chemists to systematically explore the structure-activity relationships of pyrazole-based therapeutic agents. nih.gov

Future Research Directions and Unexplored Avenues for 1 Phenyl 1h Pyrazol 4 Yl Methanethiol

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

Traditional synthetic methods for pyrazole (B372694) derivatives often involve harsh reaction conditions and the use of hazardous reagents. benthamdirect.com Future research will undoubtedly focus on developing greener and more sustainable synthetic pathways to (1-Phenyl-1H-pyrazol-4-YL)methanethiol. This aligns with the broader shift in chemical synthesis towards environmentally benign processes. nih.gov

Key areas of exploration will include:

Multicomponent Reactions: Designing one-pot, multicomponent reactions (MCRs) will be a primary goal. researchgate.net MCRs offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes.